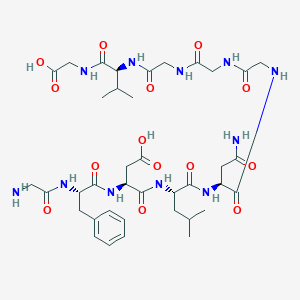

Dynorphin A (1-13)

描述

动态啡肽 A1-13 是一种内源性阿片肽,在机体的疼痛调节和应激反应系统中起着至关重要的作用。它是动态啡肽家族的一部分,该家族的肽类源自前体蛋白前动态啡肽。 动态啡肽 A1-13 特异性激活κ-阿片受体,该受体参与调节疼痛感知、情绪和压力 .

科学研究应用

动态啡肽 A1-13 在科学研究中具有广泛的应用:

化学: 用于研究肽合成和修饰技术。

生物学: 研究其在疼痛调节、应激反应和神经保护中的作用。

医学: 探索作为疼痛管理和情绪障碍的潜在治疗剂。

工业: 用于开发基于肽的药物和诊断工具.

作用机制

动态啡肽 A1-13 主要通过激活κ-阿片受体发挥作用。与该受体结合后,它会触发一系列细胞内信号通路,包括抑制腺苷酸环化酶,降低环腺苷一磷酸 (cAMP) 水平,以及激活丝裂原活化蛋白激酶 (MAPKs)。 这些通路最终导致神经递质释放的调节,从而改变疼痛感知、情绪和应激反应 .

类似化合物:

动态啡肽 A1-8: 动态啡肽 A1-13 的一种截短形式,具有类似但效力较低的作用。

β-内啡肽: 另一种内源性阿片肽,主要激活μ-阿片受体。

脑啡肽: 激活δ-阿片受体的短肽.

动态啡肽 A1-13 的独特性: 动态啡肽 A1-13 由于其对κ-阿片受体的亲和力高且具有选择性而具有独特性。这种特异性使其能够比其他阿片肽更有效地调节疼痛和应激反应。 此外,它诱导烦躁和厌恶的能力使其区别于其他通常会产生欣快的阿片肽 .

生化分析

Biochemical Properties

Dynorphin A (1-13) interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical reactions. It primarily binds to kappa-opioid receptors, which are G-protein-coupled receptors involved in pain modulation and stress response. The interaction between Dynorphin A (1-13) and kappa-opioid receptors leads to the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate levels and subsequently decreasing neurotransmitter release. Additionally, Dynorphin A (1-13) is metabolized by carboxypeptidases and aminopeptidases, resulting in various cleavage products such as Dynorphin A (1-12) and Dynorphin A (2-13) .

Cellular Effects

Dynorphin A (1-13) exerts significant effects on various cell types and cellular processes. In neurons, it modulates neurotransmitter release, influencing pain perception and emotional responses. Dynorphin A (1-13) also affects glial cells, contributing to neuroinflammation and neuroprotection. It influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, and alters gene expression, impacting cellular metabolism and function .

Molecular Mechanism

The mechanism of action of Dynorphin A (1-13) involves binding to kappa-opioid receptors, leading to the activation of G-proteins and subsequent inhibition of adenylate cyclase. This results in decreased cyclic adenosine monophosphate levels and reduced neurotransmitter release. Dynorphin A (1-13) also interacts with other receptors, such as N-methyl-D-aspartate receptors, modulating their activity and contributing to its analgesic and neuroprotective effects. Additionally, Dynorphin A (1-13) influences gene expression by regulating transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dynorphin A (1-13) change over time due to its stability and degradation. Dynorphin A (1-13) has a short half-life in plasma, with major metabolites having half-lives ranging from 0.5 to 4 minutes . In cerebrospinal fluid, the half-life of Dynorphin A (1-13) is approximately 2.5 hours . Long-term effects on cellular function include alterations in neurotransmitter release, gene expression, and cellular metabolism, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Dynorphin A (1-13) vary with different dosages in animal models. At low doses, Dynorphin A (1-13) exhibits analgesic and neuroprotective effects, while higher doses can lead to adverse effects such as motor impairment and neurotoxicity. Threshold effects are observed, with specific dosages required to achieve desired outcomes without causing toxicity .

Metabolic Pathways

Dynorphin A (1-13) is involved in several metabolic pathways, primarily being metabolized by carboxypeptidases and aminopeptidases. These enzymes cleave Dynorphin A (1-13) into various fragments, such as Dynorphin A (1-12) and Dynorphin A (2-13). The metabolic flux and levels of metabolites are influenced by the activity of these enzymes and the presence of enzyme inhibitors .

Transport and Distribution

Dynorphin A (1-13) is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation. Dynorphin A (1-13) can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Its distribution is also affected by its binding to kappa-opioid receptors and other biomolecules .

Subcellular Localization

The subcellular localization of Dynorphin A (1-13) is crucial for its activity and function. It is primarily localized in synaptic vesicles and secretory granules, where it is released in response to neuronal activity. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, affecting its interactions with receptors and other biomolecules .

准备方法

合成路线和反应条件: 动态啡肽 A1-13 可以使用固相肽合成 (SPPS) 进行合成,这是一种通常用于生产肽类的常用方法。该过程涉及将氨基酸按顺序添加到固定在固体树脂上的不断增长的肽链中。氨基酸受特定基团的保护,以防止不必要的反应。 肽链组装完成后,保护基团被移除,肽从树脂上裂解 .

工业生产方法: 动态啡肽 A1-13 的工业生产遵循与实验室合成类似的原理,但规模更大。使用自动肽合成仪以提高效率和产量。 该过程涉及严格的纯化步骤,包括高效液相色谱 (HPLC),以确保最终产品的纯度 .

化学反应分析

反应类型: 动态啡肽 A1-13 经历各种酶促反应,主要涉及蛋白水解裂解。这些反应包括:

氧化: 动态啡肽 A1-13 可以被氧化,导致半胱氨酸残基之间形成二硫键。

还原: 还原反应可以断裂二硫键,使肽恢复到其还原形式。

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇。

主要产物:

氧化: 形成二硫键连接的肽。

还原: 肽的还原形式。

取代: 氨基酸序列发生改变的突变肽.

相似化合物的比较

Dynorphin A1-8: A truncated form of Dynorphin A1-13 with similar but less potent effects.

Beta-Endorphin: Another endogenous opioid peptide that primarily activates the mu-opioid receptor.

Enkephalins: Short peptides that activate delta-opioid receptors.

Uniqueness of Dynorphin A1-13: Dynorphin A1-13 is unique due to its high affinity and selectivity for the kappa-opioid receptor. This specificity allows it to modulate pain and stress responses more effectively than other opioid peptides. Additionally, its ability to induce dysphoria and aversion distinguishes it from other opioid peptides that typically produce euphoria .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVIBUHLQIYUEU-IWIISZHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H126N24O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1604.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72957-38-1 | |

| Record name | Dynorphin (1-13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DYNORPHIN A 1-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFC23V742Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Dynorphin A (1-13)?

A1: Dynorphin A (1-13) primarily targets the kappa-opioid receptor (KOR) [, , , , , , ].

Q2: What are the downstream effects of Dynorphin A (1-13) binding to KORs?

A2: Dynorphin A (1-13) binding to KORs elicits a variety of downstream effects, including: - Inhibition of adenylyl cyclase activity []- Modulation of calcium and potassium channels [, ]- Inhibition of neurotransmitter release, including acetylcholine, dopamine, and GABA [, , , , ]

Q3: Does Dynorphin A (1-13) interact with other opioid receptors?

A3: While Dynorphin A (1-13) exhibits high affinity for KORs, it can also interact with mu-opioid receptors (MORs) and delta-opioid receptors (DORs), albeit with lower affinity [, , , ].

Q4: Does Dynorphin A (1-13) exhibit both pre- and post-synaptic effects?

A4: Yes, Dynorphin A (1-13) demonstrates both pre- and postsynaptic effects. It can hyperpolarize dopamine neurons postsynaptically and suppress dopamine release through actions at presynaptic release sites [].

Q5: What is the molecular formula and weight of Dynorphin A (1-13)?

A5: The molecular formula of Dynorphin A (1-13) is C70H109N21O16, and its molecular weight is 1496.7 g/mol [].

Q6: Is there spectroscopic data available for Dynorphin A (1-13)?

A6: Research has utilized techniques like mass spectrometry to study Dynorphin A (1-13). For instance, hydrogen-deuterium exchange coupled with mass spectrometry was employed to analyze conformational changes induced by trifluoroethanol [].

Q7: How do structural modifications affect the activity of Dynorphin A (1-13)?

A7: Structural modifications significantly impact the activity of Dynorphin A (1-13). For example:

- Dynorphin A (3-13): This fragment, lacking the N-terminal tyrosine, exhibits non-opioid anticonvulsant effects but does not possess the opioid antagonist properties of Dynorphin A (1-13) [, ].

- Dynorphin A (13-17): This C-terminal fragment exhibits neurotoxic effects, suggesting the presence of intrinsic neurotoxicity within this region of Dynorphin A [].

- Arodyn: This synthetic analog of Dynorphin A (1-11) with a modified N-terminus acts as a potent and selective KOR antagonist [].

Q8: Are there any Dynorphin A (1-13) analogs designed for enhanced stability or specific targeting?

A8: CJC-1008 is a chemically modified version of Dynorphin A (1-13) designed to covalently bind to human serum albumin, thereby prolonging its duration of action in vivo [].

Q9: How stable is Dynorphin A (1-13) in biological systems?

A9: Dynorphin A (1-13) is susceptible to rapid enzymatic degradation in vivo, limiting its duration of action. Studies have shown that peptidase inhibitors can significantly enhance the paralytic effects of Dynorphin A (1-13), indicating the role of peptidases in its degradation [].

Q10: What in vitro models are used to study the effects of Dynorphin A (1-13)?

A10: Researchers commonly use isolated tissue preparations, such as guinea pig colon circular muscle [], and primary neuronal cultures [, ] to study the effects of Dynorphin A (1-13) in vitro.

Q11: What in vivo models are used to investigate Dynorphin A (1-13)?

A11: Several animal models are employed to study Dynorphin A (1-13) in vivo, including:- Pain Models: Formalin-induced flinching in rats is used to investigate the role of Dynorphin A (1-13) in nociception [].- Stress Models: Immobilization stress and swimming stress models in rodents help understand the influence of Dynorphin A (1-13) on stress responses and potential protective effects [, , , ].- Learning and Memory Impairment: Rodent models of learning and memory impairment induced by cholinergic antagonists or NMDA receptor blockers are utilized to investigate the potential role of Dynorphin A (1-13) in cognitive function [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)